molecular formula C48H33N3 B2985330 Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine CAS No. 1245524-59-7

Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine

Cat. No.: B2985330
CAS No.: 1245524-59-7
M. Wt: 651.813
InChI Key: HJYQHQDHZDKOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine is an organic compound with the molecular formula C48H33N3. It is known for its unique structural properties, which include two carbazole units attached to a central amine group.

Scientific Research Applications

Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine has a wide range of scientific research applications:

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that carbazole-based compounds are electron-rich . This suggests that Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine may interact with various enzymes, proteins, and other biomolecules in a manner that influences biochemical reactions.

Cellular Effects

It is known that carbazole-based compounds can influence cell function

Molecular Mechanism

It is known that carbazole-based compounds are electron-rich , suggesting that they may interact with biomolecules in a way that influences enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine typically involves the Ullmann reaction, a copper-catalyzed coupling reaction. The process begins with the preparation of 9-phenyl-9H-carbazole, which is then reacted with 4-bromoaniline in the presence of a copper catalyst under inert conditions. The reaction is carried out at elevated temperatures, usually around 150°C, in a suitable solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which have applications in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

  • **4,4’-Bis

Properties

IUPAC Name

4-(9-phenylcarbazol-3-yl)-N-[4-(9-phenylcarbazol-3-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H33N3/c1-3-11-39(12-4-1)50-45-17-9-7-15-41(45)43-31-35(23-29-47(43)50)33-19-25-37(26-20-33)49-38-27-21-34(22-28-38)36-24-30-48-44(32-36)42-16-8-10-18-46(42)51(48)40-13-5-2-6-14-40/h1-32,49H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYQHQDHZDKOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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